

# Application Note: Identification of Chloroxylenol using Fourier-Transform Infrared Spectroscopy (FTIR)

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## Compound of Interest

Compound Name: *Chloroxylenol (Standard)*

Cat. No.: *B1207549*

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## Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative and quantitative analysis of Chloroxylenol (4-chloro-3,5-dimethylphenol), a widely used antiseptic and disinfectant. FTIR spectroscopy offers a rapid, non-destructive, and reliable method for identifying Chloroxylenol and ensuring the quality of raw materials and finished products. This document provides detailed experimental protocols for sample preparation and analysis, interpretation of spectral data, and guidelines for quantitative method validation.

## Introduction

Chloroxylenol is a key active ingredient in numerous pharmaceutical and consumer health products. Its efficacy is dependent on its correct identification and concentration. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with a sample to identify functional groups and elucidate molecular structure. The resulting infrared spectrum provides a unique molecular "fingerprint," making it an ideal tool for the identification of active pharmaceutical ingredients (APIs) like Chloroxylenol. Furthermore, the intensity of specific absorption bands is proportional to the concentration of the analyte, allowing for quantitative analysis. As a result, FTIR is a valuable technique in pharmaceutical development and quality control.<sup>[1][2][3]</sup> The United States

Pharmacopeia (USP) monograph for Chloroxylenol includes identification by FTIR spectroscopy.[4]

## Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption results in a characteristic spectrum with bands corresponding to these vibrational modes. By analyzing the position, intensity, and shape of these absorption bands, the chemical structure of a substance can be determined.

## Qualitative Analysis of Chloroxylenol

The primary application of FTIR in this context is the unequivocal identification of Chloroxylenol. This is achieved by comparing the FTIR spectrum of a sample to that of a known reference standard.

## Characteristic Infrared Absorption Bands for Chloroxylenol

The FTIR spectrum of Chloroxylenol exhibits several characteristic absorption bands corresponding to the vibrations of its specific functional groups. Due to the structural similarities, the vibrational assignments for the closely related compound 4-chloro-3-methylphenol can be used as a strong reference for interpreting the spectrum of Chloroxylenol (4-chloro-3,5-dimethylphenol).[5]

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
~3590 - 3095	Strong, Broad	O-H stretching (phenolic hydroxyl group)
~3020	Medium	Aromatic C-H stretching
~2980 - 2920	Medium	Asymmetric and symmetric C-H stretching (methyl groups)
~1600, 1585, 1490, 1440	Medium to Strong	Phenyl ring C=C stretching vibrations
~1464	Medium	Asymmetrical bending of C-H bonds (methyl groups)
~1295	Strong	C-O stretching (phenolic)
~1290 - 1050	Medium	In-plane C-H bending
~930	Medium	Out-of-plane O-H bending
Below 850	Medium to Strong	Out-of-plane C-H bending (aromatic ring substitution pattern)
~600	Medium	C-Cl stretching

Table 1: Characteristic FTIR absorption bands for Chloroxylenol. Assignments are based on spectra of Chloroxylenol and detailed analysis of the structurally similar 4-chloro-3-methylphenol.[5]

## Experimental Protocols

### Instrumentation

A standard laboratory FTIR spectrometer equipped with either a transmission sample holder or an Attenuated Total Reflectance (ATR) accessory can be used.

### Sample Preparation

Proper sample preparation is critical for obtaining high-quality FTIR spectra. The two most common methods for solid samples are Potassium Bromide (KBr) pellets and ATR.

- Grinding: Dry approximately 1-2 mg of the Chloroxylenol sample and 100-200 mg of spectroscopic grade KBr powder in an oven at 105-110 °C to remove moisture. Grind the sample and KBr together using an agate mortar and pestle to a fine, uniform powder.
- Pellet Formation: Transfer the mixture to a pellet die and press it under a hydraulic press to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

ATR is a simpler and faster method that requires minimal sample preparation.

- Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small amount of the Chloroxylenol powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
- Analysis: Collect the FTIR spectrum.

## Data Acquisition

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

## Quantitative Analysis of Chloroxylenol

FTIR spectroscopy can also be employed for the quantitative determination of Chloroxylenol in various matrices.[2][3][6][7] This is typically achieved by creating a calibration curve that relates the absorbance of a characteristic peak to the concentration of Chloroxylenol.

## Method Development

- Selection of Analytical Band: Choose a characteristic absorption band of Chloroxylenol that is well-resolved and free from interference from other components in the sample matrix. The strong C-O stretching band around  $1295\text{ cm}^{-1}$  is often a suitable choice.
- Preparation of Standards: Prepare a series of calibration standards of Chloroxylenol in a suitable solvent or matrix at known concentrations.
- Measurement: Record the FTIR spectra of the standards and measure the absorbance of the selected analytical band.
- Calibration Curve: Plot a graph of absorbance versus concentration. The relationship should be linear over the desired concentration range.

## Method Validation

For use in a regulated environment, the quantitative FTIR method must be validated. While specific validation data for the quantitative analysis of Chloroxylenol by FTIR is not readily available in published literature, the following parameters, typical for the analysis of phenolic compounds, should be assessed:

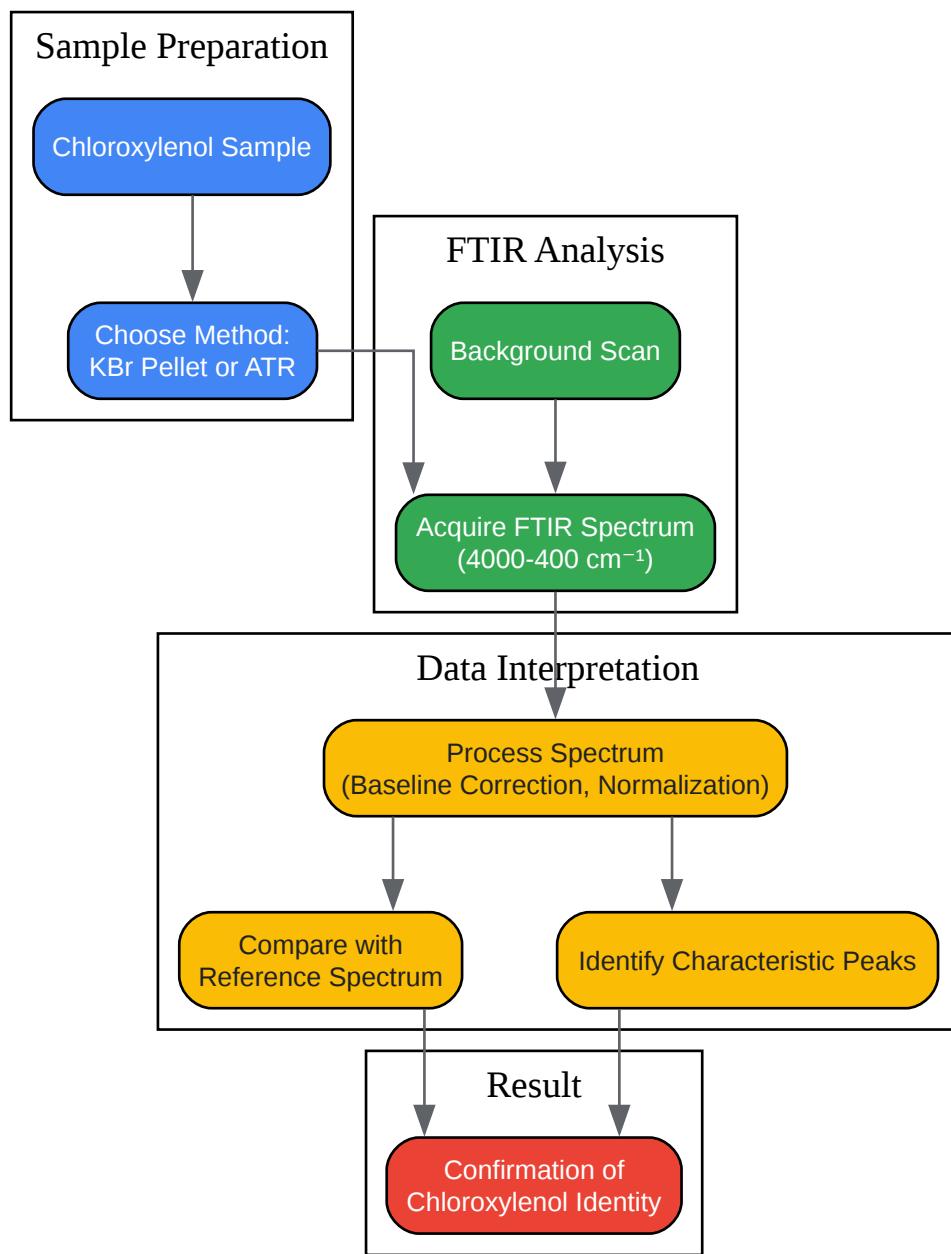
Validation Parameter	Description	Typical Acceptance Criteria for Phenolic Compounds
Linearity	The ability of the method to produce results that are directly proportional to the concentration of the analyte.	Coefficient of determination ( $R^2$ ) > 0.99
Accuracy	The closeness of the test results to the true value.	Recovery of 98-102%
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.	Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise Ratio of 10:1
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	No interference from excipients or impurities at the analytical wavelength.

Table 2: Typical validation parameters for quantitative analysis of phenolic compounds by FTIR. [2][6]

# Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the identification of Chloroxylenol using FTIR spectroscopy.

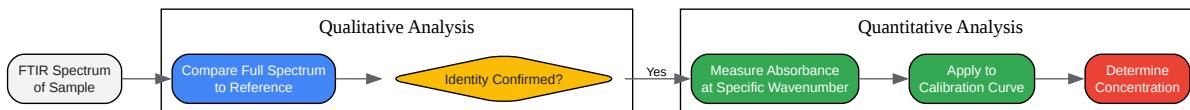


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Caption: Workflow for Chloroxylenol Identification by FTIR.

## Qualitative vs. Quantitative Analysis Logic

This diagram illustrates the logical relationship between qualitative and quantitative analysis using FTIR.



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Caption: Logic for Qualitative and Quantitative FTIR Analysis.

## Conclusion

FTIR spectroscopy is a highly effective and efficient technique for the identification of Chloroxylenol in a pharmaceutical setting. Its speed, simplicity, and non-destructive nature make it an invaluable tool for raw material verification and quality control of finished products. With appropriate method development and validation, FTIR can also be utilized for accurate and precise quantitative analysis.

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